(4-Nitrobutyl)benzene
Overview
Description
(4-Nitrobutyl)benzene is an organic compound with the molecular formula C10H13NO2 It consists of a benzene ring substituted with a nitro group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Nitrobutyl)benzene can be synthesized through several methods. One common approach involves the nitration of butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrobutyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (4-Aminobutyl)benzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
(4-Nitrobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrobutyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzene ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(4-Nitrobutyl)benzene can be compared with other nitro-substituted benzene derivatives, such as:
Nitrobenzene: Lacks the butyl chain, making it less hydrophobic and less reactive in certain chemical reactions.
(4-Nitrophenyl)butane: Similar structure but with the nitro group attached to the phenyl ring instead of the butyl chain, leading to different reactivity and applications.
Uniqueness: The presence of both a nitro group and a butyl chain in this compound provides a unique combination of properties, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-nitrobutylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYXSCYTYWCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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